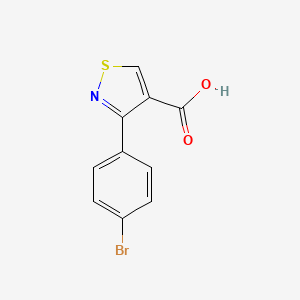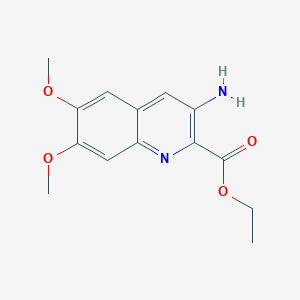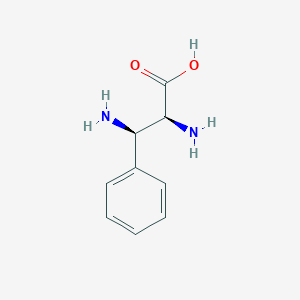
(2S,3R)-2,3-Diamino-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2,3-Diamino-3-phenylpropanoic acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by the presence of two amino groups and a phenyl group attached to a three-carbon backbone. Its unique stereochemistry makes it a valuable building block in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Diamino-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation, intramolecular cyclization to form oxazolidinone derivatives, and subsequent ring opening . Another method includes the enantioselective synthesis from Fmoc-protected Garner’s aldehyde, which involves a series of steps including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2,3-Diamino-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure the desired stereochemistry is maintained.
Major Products
The major products formed from these reactions include various amino alcohols, oxo derivatives, and substituted amino acids, which can be further utilized in the synthesis of complex molecules.
Aplicaciones Científicas De Investigación
(2S,3R)-2,3-Diamino-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: This compound is employed in the study of enzyme mechanisms and protein synthesis.
Industry: It is utilized in the production of various fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2,3-Diamino-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes that catalyze epimerization and retro-aldol reactions, facilitated by metal ions like Fe3+ . These interactions are crucial for its role in the synthesis of biologically active compounds.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative used in the synthesis of antibiotics and as a selective inhibitor of excitatory amino acid transporters.
(2S,3R)-3-Hydroxypipecolic acid: A component of many natural and synthetic bioactive molecules, synthesized via Fe(II)/α-ketoglutaric acid-dependent dioxygenases.
(2S,3R)-2,3-Dibromo-3-phenylpropanoic acid: A structurally similar compound used in various organic synthesis reactions.
Uniqueness
What sets (2S,3R)-2,3-Diamino-3-phenylpropanoic acid apart is its dual amino groups and phenyl group, which provide unique reactivity and versatility in synthetic applications. Its specific stereochemistry also makes it a valuable tool in the synthesis of enantiomerically pure compounds, which is essential for the development of pharmaceuticals and other biologically active molecules.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(2S,3R)-2,3-diamino-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,10-11H2,(H,12,13)/t7-,8+/m1/s1 |
Clave InChI |
KEZIFMLOEVUNTE-SFYZADRCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)


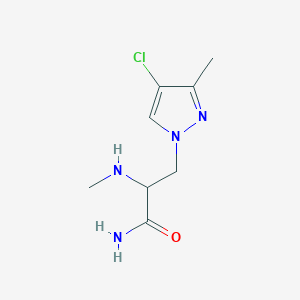

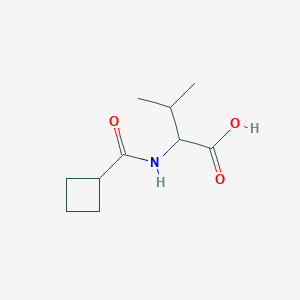
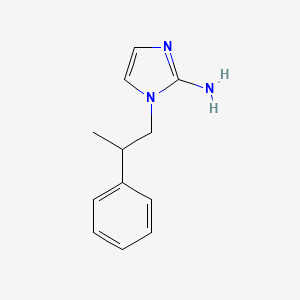

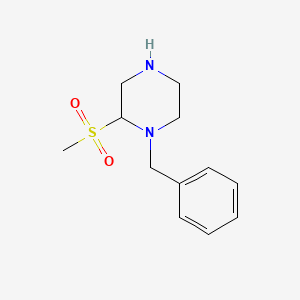
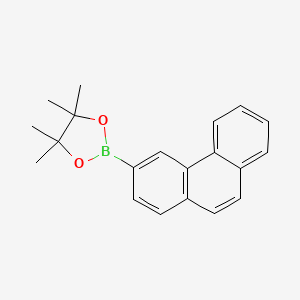
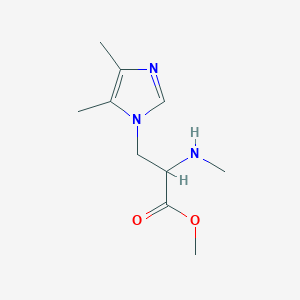
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)
